5-chloro-N-cyclopropyl-2-nitrobenzamide

Catalog No.
S2661354
CAS No.
355383-67-4
M.F
C10H9ClN2O3
M. Wt
240.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-cyclopropyl-2-nitrobenzamide

CAS Number

355383-67-4

Product Name

5-chloro-N-cyclopropyl-2-nitrobenzamide

IUPAC Name

5-chloro-N-cyclopropyl-2-nitrobenzamide

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)

InChI Key

KTIKUVKUIPKCSR-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

solubility

not available

5-chloro-N-cyclopropyl-2-nitrobenzamide is a chemical compound with the molecular formula C10H9ClN2O3C_{10}H_{9}ClN_{2}O_{3} and a molecular weight of 240.64 g/mol. It is characterized by the presence of a nitro group (NO2-NO_{2}), a chlorine atom (Cl-Cl), and a cyclopropyl group (C3H5-C_{3}H_{5}) attached to a benzamide structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its unique functional groups that may impart specific biological activities.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts, yielding 5-chloro-N-cyclopropyl-2-aminobenzamide.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to various substituted benzamides.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of 5-chloro-2-nitrobenzoic acid and cyclopropylamine.

Common reagents and conditions for these reactions include:

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
  • Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions at elevated temperatures .

Research indicates that 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action may involve the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells. Additionally, it may inhibit specific enzymes or receptors involved in various biochemical pathways .

The synthesis of 5-chloro-N-cyclopropyl-2-nitrobenzamide typically involves two main steps:

  • Nitration: The starting material, 5-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield 5-chloro-2-nitrobenzamide.
  • Cyclopropyl Group Introduction: The resulting compound is then reacted with cyclopropylamine in the presence of a suitable catalyst to form the final product.

Industrial production methods may utilize continuous flow reactors and optimized mixing and temperature control systems to enhance yield and purity. Purification techniques such as recrystallization or chromatography are often employed to obtain high-purity compounds .

5-chloro-N-cyclopropyl-2-nitrobenzamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a therapeutic agent due to its ability to interact with specific biological targets.
  • Industry: Used in developing new materials and chemical processes .

Interaction studies involving 5-chloro-N-cyclopropyl-2-nitrobenzamide focus on its biochemical interactions with cellular targets. The compound's nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may modify proteins or nucleic acids. These interactions can result in various biological effects, including cytotoxicity against cancer cells and potential inhibition of specific enzymatic activities .

Several compounds share structural similarities with 5-chloro-N-cyclopropyl-2-nitrobenzamide:

Compound NameStructure Characteristics
5-chloro-2-nitrobenzamideLacks cyclopropyl group; contains only nitro and chloro groups
2-chloro-N-cyclopropyl-5-nitrobenzamideContains both cyclopropyl and nitro groups but differs in position
5-chloro-2-nitrobenzoic acidContains carboxylic acid instead of amide functionality

Uniqueness

5-chloro-N-cyclopropyl-2-nitrobenzamide is unique because it combines both a cyclopropyl group and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and biological properties compared to similar compounds, making it valuable for various research applications .

5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS: 355383-67-4) emerged as a compound of interest in the early 21st century, paralleling advancements in heterocyclic chemistry and targeted drug design. Its synthesis was first reported in patent literature focused on kinase inhibitors, particularly those targeting c-Met and angiogenesis-related pathways. The compound’s structural complexity—featuring a nitro group, chloro substituent, and cyclopropylamide—reflects synthetic strategies developed to optimize bioavailability and receptor binding in medicinal chemistry. While no single seminal study describes its discovery, its inclusion in high-throughput screening libraries and fragment-based drug design initiatives underscores its role as a scaffold for probing biological targets.

Nomenclature and Classification

The systematic IUPAC name, 5-chloro-N-cyclopropyl-2-nitrobenzamide, delineates its structure:

  • Benzamide core: A benzene ring substituted with a carboxamide group.
  • Substituents:
    • Nitro group at position 2 (ortho to the amide).
    • Chlorine atom at position 5 (meta to the nitro group).
    • Cyclopropyl group attached to the amide nitrogen.

Classification:

  • Functional groups: Nitroaromatic, chlorinated aromatic, secondary amide.
  • Chemical classes: Benzamide derivatives, nitrophenyl compounds, cyclopropane-containing molecules.
Molecular PropertiesValue
Molecular formulaC₁₀H₉ClN₂O₃
Molecular weight240.64 g/mol
SMILESO=C(NC1CC1)C2=CC(Cl)=CC=C2N+=O
Topological polar surface area96.7 Ų
Hydrogen bond acceptors/donors5/1

Significance in Synthetic Organic Chemistry

This compound exemplifies the strategic use of directed ortho-metallation and nucleophilic aromatic substitution (SNAr) in assembling polysubstituted aromatics. The nitro group at position 2 directs electrophilic and metallation reactions, enabling precise functionalization. For example, the chloro substituent at position 5 can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. The cyclopropylamide moiety, synthesized via amidation of 5-chloro-2-nitrobenzoyl chloride with cyclopropylamine, introduces steric hindrance that stabilizes conformational isomers—a critical feature in drug design to modulate target binding.

Key synthetic steps:

  • Nitration: Introduction of the nitro group to 5-chlorobenzamide precursors.
  • Amidation: Coupling cyclopropylamine to the acyl chloride intermediate.
  • Purification: Chromatographic separation to isolate the ortho-nitro isomer.

Overview of Research Applications

Medicinal Chemistry

  • Kinase inhibition: Structural analogs of 5-chloro-N-cyclopropyl-2-nitrobenzamide have been evaluated as inhibitors of c-Met and VEGF receptors, with modifications to the cyclopropyl group enhancing selectivity.
  • Antimicrobial agents: Nitroaromatic compounds are known for bioreductive activation, generating reactive intermediates that disrupt microbial DNA.

Material Science

  • Ligand design: The nitro and amide groups coordinate transition metals, forming complexes studied for catalytic applications.
  • Polymer precursors: Functionalized benzamides serve as monomers in heat-resistant polyamides.

Analytical Chemistry

  • Chromatographic standards: Used as reference compounds in HPLC method development due to distinct UV absorbance profiles.

Molecular Structure and Geometric Configuration

5-Chloro-N-cyclopropyl-2-nitrobenzamide represents a complex benzamide derivative with the molecular formula C₁₀H₉ClN₂O₃ and a molecular weight of 240.64 g/mol [1] [2]. The compound features a benzene ring substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, connected to an amide linkage bearing a cyclopropyl substituent [1] [2]. This arrangement creates a molecule with distinct electronic and steric characteristics that influence its overall three-dimensional structure.

Bond Lengths and Angles

The molecular geometry of 5-chloro-N-cyclopropyl-2-nitrobenzamide is characterized by specific bond lengths and angles that reflect the electronic nature of its functional groups [5]. Based on crystallographic studies of related nitrobenzamide compounds, the nitro group exhibits characteristic nitrogen-oxygen bond lengths of approximately 1.215-1.228 Å [31]. The carbonyl bond length in benzamide derivatives typically measures 1.236 Å, consistent with the double-bond character of the amide functional group [31].

The nitro group demonstrates a near-planar orientation with respect to the benzene ring, with dihedral angles typically ranging from 1.97° to 15.73° in similar nitrobenzamide structures [29]. The amide linkage maintains planarity, with the carbonyl oxygen and nitrogen atoms lying in the same plane as the benzene ring [29]. The cyclopropyl substituent introduces additional geometric constraints, with characteristic carbon-carbon bond lengths of approximately 1.51 Å and bond angles of 60° within the three-membered ring [30].

Spatial Orientation of Functional Groups

The spatial arrangement of functional groups in 5-chloro-N-cyclopropyl-2-nitrobenzamide is governed by steric and electronic interactions between the substituents [27]. The chlorine atom at the 5-position and the nitro group at the 2-position adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions [27]. The nitro group exhibits electron-withdrawing properties that influence the electron density distribution across the benzene ring [5].

The cyclopropyl group attached to the amide nitrogen demonstrates restricted rotation due to partial double-bond character of the carbon-nitrogen amide bond [27]. This restriction results in preferred conformational arrangements that can be observed in both solution and solid-state structures [27]. The overall molecular conformation is stabilized by intramolecular interactions, including potential hydrogen bonding between the amide hydrogen and nearby electronegative atoms [31].

Crystal Structure Analysis

Crystal structure determination of 5-chloro-N-cyclopropyl-2-nitrobenzamide reveals important information about its solid-state packing and intermolecular interactions [26] [28]. Benzamide derivatives typically crystallize in monoclinic or triclinic space groups, with multiple molecules in the asymmetric unit [26] [28]. The crystal packing is stabilized by hydrogen bonding networks involving the amide nitrogen and carbonyl oxygen atoms [26] [28].

The intermolecular hydrogen bonding patterns include N-H···O interactions with typical donor-acceptor distances of approximately 2.89 Å [31]. Additional stabilizing interactions include π-π stacking between benzene rings with centroid-to-centroid distances of approximately 3.80 Å . The crystal structure also exhibits C-H···O hydrogen bonds that contribute to the overall stability of the crystal lattice [31].

Crystal ParameterValue
Space GroupMonoclinic P2₁/n (typical)
Unit Cell Dimensionsa ≈ 13.99 Å, b ≈ 8.85 Å, c ≈ 20.56 Å
β Angle≈ 93.3°
Z Value8

Physicochemical Properties

Physical Constants and Parameters

The physicochemical properties of 5-chloro-N-cyclopropyl-2-nitrobenzamide are influenced by its molecular structure and functional group composition [13] [34]. The compound exhibits a melting point that can be estimated based on related nitrobenzamide derivatives, which typically range from 140-180°C [34] [36] [37]. The density is predicted to be approximately 1.43-1.52 g/cm³, consistent with similar chloronitrobenzamide compounds [34] [37].

The refractive index is estimated at approximately 1.588, reflecting the aromatic nature and polarizable functional groups present in the molecule [36]. The compound demonstrates limited volatility, with an estimated boiling point above 300°C based on structural analogs [34]. These physical constants indicate that 5-chloro-N-cyclopropyl-2-nitrobenzamide exists as a solid under standard conditions.

Physical PropertyEstimated Value
Molecular Weight240.64 g/mol
Melting Point140-180°C (estimated)
Density1.43-1.52 g/cm³
Refractive Index1.588 (estimated)
Boiling Point>300°C (estimated)

Solubility Profile

The solubility characteristics of 5-chloro-N-cyclopropyl-2-nitrobenzamide are determined by the balance between hydrophilic and hydrophobic regions within the molecule [13] [22]. The presence of the nitro group and amide functionality provides polar character, while the chlorinated benzene ring and cyclopropyl group contribute to hydrophobic interactions [13] [22]. Related nitrobenzamide compounds demonstrate poor water solubility, typically less than 0.1 mg/mL at ambient temperature [13].

The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol [22]. Solubility in chlorinated solvents like chloroform is moderate due to favorable interactions between the chlorine substituent and the solvent molecules [22]. The amide group can participate in hydrogen bonding with protic solvents, improving dissolution in alcoholic media [22].

SolventEstimated Solubility
Water<0.1 mg/mL
Methanol5-10 mg/mL
Ethanol3-8 mg/mL
Chloroform2-5 mg/mL
Dimethyl Sulfoxide10-20 mg/mL

Stability Under Various Conditions

The chemical stability of 5-chloro-N-cyclopropyl-2-nitrobenzamide varies significantly with environmental conditions [13] [36]. Under standard storage conditions (room temperature, dry atmosphere), the compound demonstrates good stability with minimal degradation over extended periods [36]. The presence of the nitro group introduces potential susceptibility to reduction reactions under strongly reducing conditions [13].

Thermal stability studies of related nitrobenzamide compounds indicate decomposition temperatures typically above 200°C, with the formation of nitrogen oxides and other degradation products [13] [36]. The compound shows stability in neutral aqueous solutions but may undergo hydrolysis under strongly acidic or basic conditions [13]. Photostability is limited due to the presence of the nitro chromophore, which can undergo photoreduction upon exposure to ultraviolet radiation [24].

Storage recommendations include protection from light, moisture, and elevated temperatures [36]. The compound should be stored in sealed containers at room temperature in a dry environment to maintain chemical integrity [36]. Under these conditions, the compound maintains stability for several years without significant degradation [36].

Spectroscopic Characteristics

Infrared Spectroscopy Data

The infrared spectrum of 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits characteristic absorption bands that reflect its functional group composition [39] [42]. The amide carbonyl stretch appears as a strong absorption at approximately 1670-1640 cm⁻¹, consistent with typical benzamide derivatives [39] [42]. The nitrogen-hydrogen stretch of the secondary amide manifests as a medium to strong absorption in the region of 3550-3060 cm⁻¹ [39] [42].

The nitro group contributes two characteristic strong absorptions at approximately 1550 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching modes respectively [39] [42]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3050 cm⁻¹, while the aromatic carbon-carbon stretching modes are observed between 1600-1475 cm⁻¹ [39] [42].

The cyclopropyl group introduces additional carbon-hydrogen stretching absorptions at 3000-2850 cm⁻¹, with characteristic bending modes at 1450 and 1375 cm⁻¹ [39] [42]. The carbon-chlorine bond exhibits a strong absorption in the region of 800-600 cm⁻¹ [39] [42].

Functional GroupFrequency (cm⁻¹)Intensity
Amide N-H Stretch3550-3060Medium-Strong
Aromatic C-H Stretch3100-3050Strong
Amide C=O Stretch1670-1640Strong
Nitro N=O Stretch (asym)~1550Strong
Nitro N=O Stretch (sym)~1350Strong
C-Cl Stretch800-600Strong

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-chloro-N-cyclopropyl-2-nitrobenzamide through analysis of proton and carbon environments [19] [20]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various hydrogen environments within the molecule [19] [20]. The aromatic protons appear as multiplets in the region of 7.0-8.5 parts per million, with chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents [20].

The amide proton appears as a broad singlet at approximately 6.0-7.0 parts per million, demonstrating characteristic downfield chemical shift due to the deshielding effect of the carbonyl group [20]. The cyclopropyl protons exhibit unique splitting patterns, with the methine proton appearing as a multiplet around 2.8-3.2 parts per million and the methylene protons showing complex coupling at 0.8-1.2 parts per million [19] [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 165-170 parts per million, while the aromatic carbons appear in the range of 120-140 parts per million [19]. The cyclopropyl carbons demonstrate characteristic upfield chemical shifts due to the ring strain, with signals typically observed at 6-8 parts per million for the methylene carbons and 22-25 parts per million for the methine carbon [19].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aromatic H7.0-8.5Multiplets
Amide N-H6.0-7.0Broad singlet
Cyclopropyl CH2.8-3.2Multiplet
Cyclopropyl CH₂0.8-1.2Multiplet

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 5-chloro-N-cyclopropyl-2-nitrobenzamide reveals characteristic fragmentation patterns that provide structural confirmation [18]. The molecular ion peak appears at m/z 240, corresponding to the molecular weight of the compound [1] [2]. The isotope pattern confirms the presence of one chlorine atom through the characteristic M+2 peak at m/z 242 [18].

Primary fragmentation pathways include loss of the nitro group (46 mass units) to generate a fragment at m/z 194, and loss of the cyclopropyl group (41 mass units) to produce a fragment at m/z 199 [18]. The amide bond may undergo cleavage to yield fragments corresponding to the substituted benzene ring portion [18]. Additional fragmentation involves loss of carbon monoxide (28 mass units) from the amide carbonyl, generating fragments at lower mass-to-charge ratios [18].

The base peak typically corresponds to a rearranged fragment ion formed through complex rearrangement processes involving the cyclopropyl and benzene ring systems [18]. Secondary fragmentation produces smaller aromatic fragments and substituted benzene ring ions [18].

Fragmentm/zRelative IntensityAssignment
[M]⁺24030-50%Molecular ion
[M-NO₂]⁺19460-80%Loss of nitro group
[M-C₃H₅]⁺19940-60%Loss of cyclopropyl
[M-CO]⁺21220-40%Loss of carbonyl

UV-Visible Spectroscopy Analysis

The ultraviolet-visible absorption spectrum of 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits multiple absorption bands characteristic of substituted nitrobenzene derivatives [21] [24] [25]. The primary absorption maximum occurs at approximately 250-280 nanometers, attributed to π→π* transitions within the aromatic system [21] [24]. This band demonstrates high extinction coefficients (ε ≈ 10,000 M⁻¹ cm⁻¹) typical of allowed electronic transitions [24] [25].

A secondary absorption band appears at approximately 300-350 nanometers with moderate intensity (ε ≈ 1,000 M⁻¹ cm⁻¹), corresponding to π→π* transitions involving the nitro group and benzene ring [24] [25]. Weak absorption bands in the region of 350-400 nanometers (ε ≈ 100 M⁻¹ cm⁻¹) arise from n→π* transitions associated with the nitro group lone pairs [21] [24].

The solvent environment influences the absorption maxima through solvatochromic effects [22] [24]. Polar solvents typically cause bathochromic shifts of 5-15 nanometers compared to nonpolar media [24]. The absorption spectrum provides a characteristic fingerprint for compound identification and purity assessment [22] [24].

Absorption BandWavelength (nm)Extinction Coefficient (M⁻¹ cm⁻¹)Assignment
Band 1250-280~10,000π→π* (aromatic)
Band 2300-350~1,000π→π* (nitro-benzene)
Band 3350-400~100n→π* (nitro)

Reduction Pathways

The nitro group in 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits diverse reduction pathways that proceed through distinct mechanistic routes, each offering unique advantages for synthetic applications [1] [2] [3] [4] [5]. Catalytic hydrogenation using palladium on carbon represents the most widely employed method, proceeding through surface-bound nitro complexes with excellent selectivity exceeding 99% [1]. The mechanism involves initial coordination of the nitro group to the palladium surface, followed by sequential hydrogen addition to form hydroxylamine intermediates before final reduction to the corresponding aniline [2].

Metal-acid reduction systems, particularly iron powder with hydrochloric acid, operate through a different mechanistic paradigm involving metal dissolution and electron transfer processes [2] [4]. These reactions typically proceed through phenylhydroxylamine intermediates, achieving moderate selectivities of 80-90% under reflux conditions [4]. The electron-withdrawing nature of the chloro substituent enhances the electrophilicity of the nitro group, facilitating the initial electron transfer step [6].

Sodium dithionite reduction has emerged as an environmentally benign alternative, offering high selectivities above 95% under aqueous conditions at room temperature [5]. This method circumvents the pyrophoric potential of conventional Raney nickel protocols while maintaining excellent chemoselectivity [5]. The mechanism involves formation of dithionite radical anions that directly transfer electrons to the nitro group [5].

Metal-free organocatalytic reduction using tetrahydroxydiboron [B2(OH)4] with 4,4'-bipyridine as the organocatalyst represents a significant advancement, achieving complete reduction within 5 minutes at room temperature [1]. This system demonstrates excellent selectivity (>95%) while avoiding undesirable reduction of sensitive functional groups such as vinyl, ethynyl, carbonyl, and halogen substituents [1].

Nucleophilic Aromatic Substitution Reactions

The nitro group in 5-chloro-N-cyclopropyl-2-nitrobenzamide serves as a powerful activating group for nucleophilic aromatic substitution reactions, facilitating attack at both ortho and para positions relative to the nitro substituent [7] [8] [9] [10]. The electron-withdrawing character of the nitro group significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack [7] [8].

Hydroxide and alkoxide nucleophiles demonstrate moderate to high reactivity, with hydroxide serving as a reference point for relative rate comparisons [7] [9]. The reaction proceeds through formation of Meisenheimer intermediates, which can be isolated and characterized under specific conditions [9]. These negatively charged intermediates are stabilized through resonance with the nitro group, particularly when positioned ortho or para to the leaving group [8] [11].

Amine nucleophiles exhibit variable reactivity depending on their nucleophilicity and steric requirements [7] [9]. Primary amines generally show moderate rates (0.5-1.2 relative to hydroxide), while ammonia demonstrates reduced reactivity (0.3 relative) due to its lower nucleophilicity [9]. The reaction mechanism follows an addition-elimination pathway, with the rate-determining step being nucleophilic addition to form the σ-complex [10].

Thiolate nucleophiles display exceptional reactivity (15-25 times greater than hydroxide), attributed to their enhanced nucleophilicity and favorable polarizability [9]. This enhanced reactivity makes thiolates particularly useful for studying the inherent reactivity patterns of nitro-activated aromatic systems [12].

Electronic Effects on Adjacent Groups

The nitro group exerts profound electronic effects on adjacent functional groups through both inductive and resonance mechanisms [13] [6] [14]. The strong electron-withdrawing character significantly impacts the electronic distribution within the molecule, affecting reactivity patterns of neighboring substituents [13] [6].

Inductive effects operate through the σ-bond framework, with the nitro group withdrawing electron density from adjacent carbon atoms [6]. This effect diminishes with distance but remains significant for directly connected substituents [6]. The electronegativity of the nitro group creates a permanent dipole that influences the reactivity of nearby electrophilic and nucleophilic centers [13].

Resonance effects provide additional stabilization through π-electron delocalization [6] [14]. The nitro group can participate in extended conjugation systems, particularly when positioned ortho or para to other π-systems [14]. This delocalization significantly affects the aromatic character of the benzene ring, as evidenced by Harmonic Oscillator Model of Aromaticity (HOMA) values [6].

Substituent effect analysis using traditional Hammett parameters and quantum chemical descriptors reveals that the nitro group consistently ranks among the strongest electron-withdrawing substituents [6]. The charge of the Substituent Active Region (cSAR) descriptor effectively quantifies the electron-attracting properties regardless of position and system type [6].

Amide Bond Chemistry

Hydrolysis Mechanisms

The amide bond in 5-chloro-N-cyclopropyl-2-nitrobenzamide undergoes hydrolysis through multiple mechanistic pathways, each characterized by distinct kinetic and thermodynamic parameters [15] [16] [17] [18] [19] [20] [21]. Acid-catalyzed hydrolysis proceeds through initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water [15] [17] [18].

The mechanism involves several discrete steps: protonation of the amide carbonyl, nucleophilic addition of water to form a tetrahedral intermediate, proton transfer to neutralize charges, and elimination of the amine leaving group [17] [18]. This process typically requires strong acids such as sulfuric or hydrochloric acid at temperatures around 100°C for several hours, achieving rate enhancements of 10^6 to 10^8 fold compared to neutral conditions [16] [17].

Base-catalyzed hydrolysis employs a different mechanistic strategy, utilizing hydroxide ion as a nucleophile to directly attack the carbonyl carbon [16] [17] [20]. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of the amine and subsequent deprotonation steps [17] [20]. This pathway typically requires heating with aqueous sodium or potassium hydroxide, achieving rate enhancements of 10^4 to 10^6 fold [16] [17].

Mechanical activation represents a remarkable discovery, demonstrating that forces of only a few hundred piconewtons can accelerate amide hydrolysis by 10^9 fold, matching the acceleration achieved by proteolytic enzymes [21]. This force-induced acceleration occurs through stabilization of transition states and destabilization of ground state structures [21].

Transamidation Reactions

Transamidation reactions provide versatile routes for amide bond modification, enabling exchange of amine components without complete hydrolysis [22] [23] [24] [25] [26]. Base-mediated transamidation has emerged as a powerful metal-free approach, particularly effective for N-activated secondary amides bearing N-Boc or N-Ts groups [22].

The mechanism involves selective activation of the amide through electronic and structural destabilization, followed by nucleophilic addition of amines to form tetrahedral intermediates [22]. These intermediates collapse thermodynamically to produce transamidation products, with efficiency depending on the electronic properties of the leaving groups [22].

Radical-mediated transamidation utilizing potassium tert-butoxide follows an electron-transfer mechanism [22]. The process begins with formation of a Lewis basic amine-potassium complex, followed by proton abstraction to generate an anion [22]. Single electron transfer (SET) produces amine radicals that interact with amide substrates through additional SET processes, ultimately leading to radical coupling and product formation [22].

Organocatalytic methods using dichloroimidazolidinedione (DCID) as a carbon-nitrogen bond activator demonstrate high efficiency without requiring metal catalysts [22]. This approach shows broad substrate scope with various amines, though limitations exist with less nucleophilic anilines due to delocalization of the nitrogen lone pair [22].

Hydrogen Bonding Capabilities

The amide group in 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits significant hydrogen bonding capabilities through both the carbonyl oxygen and the N-H group [27] [28] [29] [30]. Carbonyl oxygen interactions serve as hydrogen bond acceptors, with the carbonyl group showing sensitivity to electronic environment changes [27].

Density functional theory calculations reveal that hydrogen bonding at the carbonyl oxygen increases the carbon-oxygen bond length by approximately 0.008 Å while decreasing carbon-nitrogen and nitrogen-hydrogen bond lengths [27]. This geometric distortion reflects the electronic redistribution upon hydrogen bond formation [27].

Nitrogen-hydrogen donor capabilities enable the amide to participate in extensive hydrogen bonding networks [27] [29] [30]. The N-H group demonstrates specific sensitivity to hydrogen bonding states, with vibrational frequency shifts providing reliable indicators of interaction strength [27].

Cooperative effects in hydrogen bonding systems lead to enhanced stability and selectivity [29]. Studies of symmetrical pyridine-2-carboxamide derivatives demonstrate that amide groups can control both molecular and extended structures through systematic hydrogen bonding patterns [29]. These interactions often result in one-dimensional chains that further associate through π-π interactions to form complex three-dimensional architectures [29].

Energetic considerations indicate that amide-amide hydrogen bonds provide approximately twice the enthalpic stability of amide-hydroxyl interactions [30]. This differential stability influences protein folding patterns and molecular recognition processes in biological systems [30].

Cyclopropyl Group Interactions

Ring Opening Reactions

The cyclopropyl group in 5-chloro-N-cyclopropyl-2-nitrobenzamide exhibits remarkable reactivity toward ring-opening processes due to the substantial ring strain inherent in the three-membered ring structure [31] [32] [33] [12] [34] [35] [36]. Electrophilic activation of cyclopropanes occurs when electron-accepting groups are present, creating highly reactive species that undergo polar ring-opening reactions with nucleophiles [12].

Radical-mediated ring opening of cyclopropylmethyl systems proceeds with rate constants of approximately 1.2 × 10^8 s^-1 at 37°C, making these reactions extremely rapid and useful as mechanistic probes [35]. The ring opening follows specific stereochemical pathways, with both disrotatory and conrotatory mechanisms being possible depending on the electronic environment [34] [37].

Nucleophilic ring opening demonstrates strong dependence on electronic factors, with electron-withdrawing substituents dramatically enhancing reactivity [12]. Systematic kinetic studies using thiophenolates and azide ions reveal that cyclopropanes with aryl substituents at the C2 position react faster than unsubstituted analogues, exhibiting a benzyl-like activation effect [12].

Substituent effects on ring opening follow parabolic Hammett relationships, with both electron-withdrawing and electron-donating groups enhancing reactivity through different mechanisms [12]. Electron-withdrawing groups facilitate reaction through favorable electrostatic interactions, while electron-donating groups induce stronger polarization of the C1-C2 bond [12].

Conformational Analysis

The cyclopropyl group significantly influences molecular conformation through unique geometric and electronic constraints [32] [38] [39] [40] [41] [42]. Steric considerations reveal that cyclopropyl groups possess smaller effective van der Waals radii compared to isopropyl groups, leading to reduced steric interactions in constrained environments [43] [38].

Spirocyclic effects demonstrate remarkable conformational preferences, with alkyl groups larger than methyl possessing negative A-values when geminal to a spirocyclopropane [39] [40]. This unprecedented finding shows that even bulky tert-butyl groups prefer axial positions when adjacent to cyclopropyl substituents, representing a dramatic reversal of normal conformational preferences [39] [40].

Electronic effects contribute significantly to conformational preferences through Walsh orbital interactions and hyperconjugative stabilization [32] [40]. The unique bonding in cyclopropyl groups, described by both Coulson-Moffit bent bond and Walsh orbital models, provides stabilization for adjacent carbocations through hyperconjugation [32].

Temperature dependence studies using low-temperature NMR spectroscopy confirm computational predictions, with larger groups such as isopropyl and tert-butyl being exclusively axial at -78°C when adjacent to spirocyclopropanes [39] [40]. These effects extend beyond six-membered rings to heterocycles such as piperidines and piperazines [40].

Steric Influences on Reactivity

The cyclopropyl group exerts complex steric influences that often differ significantly from other alkyl substituents of similar size [32] [43] [44] [42]. Size considerations based on molecular mechanics calculations suggest that cyclopropyl groups occupy less steric space than traditional alkyl groups, yet their reactivity patterns often deviate from these predictions [43].

Electronic vs. steric effects demonstrate intricate interplay in determining reactivity outcomes [44] [42]. While steric parameters fail to predict many observed reactivity patterns, electronic factors including orbital interactions and conjugative effects provide better correlation with experimental results [43] [42].

Conformational constraints imposed by cyclopropyl substituents significantly impact reaction pathways and selectivities [41] [42]. Studies of chemotactic formyl tripeptides show that cyclopropyl groups induce greater percentages of E conformation about formamide functionalities compared to isopropyl groups, affecting biological activity [41].

π-Acceptor interactions with cyclopropyl groups lead to significant asymmetry in ring bond lengths and influence conformational preferences [42]. The 3e' orbitals of cyclopropane have appropriate symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents, with maximum overlap occurring when the two orbital systems are parallel [42].

Chloro-Substituent Reactivity

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent in 5-chloro-N-cyclopropyl-2-nitrobenzamide participates in various metal-catalyzed cross-coupling reactions, though with generally lower reactivity compared to bromide and iodide analogues [45] [46] [47] [48] [49]. Suzuki-Miyaura coupling reactions proceed efficiently with palladium catalysts, typically requiring elevated temperatures (80-100°C) and appropriate base systems such as potassium carbonate [46] [48].

The general mechanism involves three fundamental organometallic steps: oxidative addition of the aryl chloride to the palladium center, transmetalation with the organoborane coupling partner, and reductive elimination to form the carbon-carbon bond while regenerating the catalyst [45] [48]. The oxidative addition step often represents the rate-determining process for aryl chlorides due to the relatively strong C-Cl bond (96 kcal/mol) [48].

Heck reactions with aryl chlorides require more forcing conditions, typically employing temperatures of 120-140°C with specialized ligand systems to facilitate the oxidative addition step [45] [48]. The development of electron-rich, bulky phosphine ligands has significantly improved the reactivity of aryl chlorides in these transformations [45].

Buchwald-Hartwig amination reactions demonstrate moderate success with aryl chlorides, particularly when employing Pd2(dba)3 with BINAP ligands under basic conditions at 100-120°C [45] [48]. The electronic nature of the nitro group provides additional activation for these transformations through its electron-withdrawing character [48].

Nucleophilic Displacement Mechanisms

Chloro substituents exhibit unique reactivity patterns in nucleophilic displacement reactions, often showing enhanced reactivity compared to other halides in specific systems [50] [51] [52] [53] [54]. SN2 mechanisms dominate in most nucleophilic displacement reactions involving chloroacetanilide systems, as demonstrated by second-order kinetics, negative entropy of activation values, and weak ionic strength effects [51] [52] [53].

Electronic interactions with adjacent anilide substituents govern reactivity patterns rather than neighboring group participation [51] [52] [53]. Studies of chloroacetanilide herbicides reveal that electronic effects from the α-anilide group significantly influence nucleophile reactivity, with structure-reactivity relationships supporting intermolecular SN2 mechanisms [51] [52] [53].

Substituent effects in chloro-substituted methylphosphonate esters demonstrate that sequential addition of chlorine atoms increases the stability of transition states and intermediates facilitating phosphorus-carbon bond cleavage [50] [55]. While non-substituted and mono-chlorinated systems undergo exclusive P-O bond cleavage, tri-chlorinated analogues show exclusive P-C bond dissociation [50] [55].

Solvent and temperature effects significantly influence reaction rates and selectivities [51] [52]. Aqueous solutions generally favor SN2 pathways, while aprotic solvents may enable alternative mechanistic routes depending on the nucleophile and substrate structure [51].

Halogen Bonding Phenomena

The chloro substituent in 5-chloro-N-cyclopropyl-2-nitrobenzamide can participate in halogen bonding interactions, though with generally weaker binding strength compared to bromine and iodine analogues [56] [57] [58] [59] [60] [61]. Halogen bonding strength follows the order I > Br > Cl, with typical interaction energies for chlorine ranging from 2-5 kcal/mol [56] [57] [60].

Substituent effects on halogen bonding demonstrate that electron-withdrawing groups enhance interaction strength while electron-donating substituents reduce it [56] [57] [61]. Density functional theory calculations reveal excellent correlations (R^2 > 0.9) between halogen bond interaction energies and electronic properties such as molecular electrostatic potential and Natural Bond Orbital charges [56] [57].

Directional preferences in halogen bonding show strong geometric constraints, with optimal interactions occurring when the halogen bond donor and acceptor are aligned along the extension of the C-X bond [57] [58]. This directionality arises from the anisotropic electron distribution around the halogen atom, creating regions of positive electrostatic potential (σ-holes) along the bond axis [57] [61].

Cooperative effects become significant in systems containing multiple halogen atoms, with perfluorinated derivatives showing enhanced binding compared to mono-substituted analogues [56] [57]. Studies of N-chlorosuccinimide complexes demonstrate that even relatively weak chlorine-based halogen bonds play critical roles in facilitating halogen exchange reactions and increasing reactivity toward nucleophiles [58].

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Dates

Last modified: 08-16-2023

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